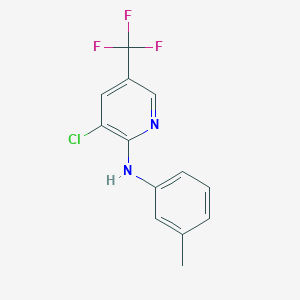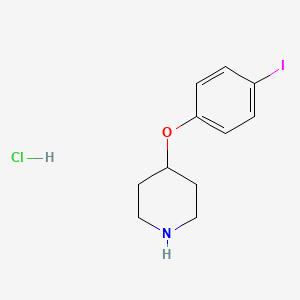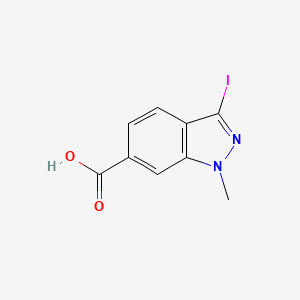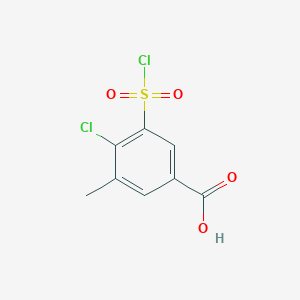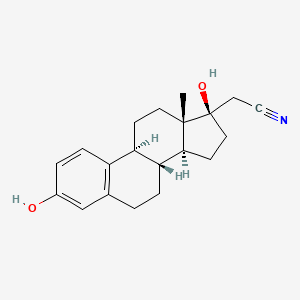
17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol
Vue d'ensemble
Description
17α-Cyanomethylestra-1,3,5(10)-triene-3,17α-diol (17α-CMET) is an endogenously produced metabolite of testosterone and a potent androgen receptor agonist. It has been studied in both laboratory and clinical settings, and its effects have been found to be diverse and far-reaching. 17α-CMET is a promising drug candidate for the treatment of a variety of medical conditions, including androgen-related diseases, metabolic syndrome, and even some forms of cancer. In
Applications De Recherche Scientifique
Biotransformation in Various Species
- Species Differences in Biotransformation : A study by Hobe, Schön, & Schade (1980) investigated the urinary metabolites following the administration of 17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol in different species including humans, baboons, dogs, minipigs, and rats. The study found significant species differences in the biotransformation of this compound, particularly in the quantitative aspects of its metabolites.
Receptor Binding Properties
- Estrogen Receptor Selectivity : In research by Tapolcsányi et al. (2002), 16-hydroxymethylestra-1,3,5(10)-triene-3,17-diol isomers were synthesized and evaluated for their binding to estrogen receptors. The study revealed that these compounds, while recognized by the estrogen receptor, have significantly lower binding affinities compared to estra-1,3,5(10)-triene-3,17beta-diol, suggesting selective receptor interaction.
Chromatographic Separation
- High-Performance Liquid Chromatography : Wölfling, Schneider, & Péter (1999) developed chromatographic methods for separating isomers of 17-hydroxy-16-hydroxymethyl-3-methoxyestra-1,3,5(10)-triene. Their work reported here demonstrates the importance of chromatographic techniques in analyzing the structural complexities of these steroid isomers.
Molecular Structure Analysis
- X-Ray Diffraction Analysis : Starova, Selivanov, Egorov, Selivanov, & Shavva (2004) conducted an analysis on the molecular structures of certain estratriene derivatives using X-ray diffraction. They found that variations, like the addition of a methyl group, can cause slight changes in the molecule's conformation.
Antiproliferative Activities
- Evaluation of Antiproliferative Properties : Kiss, Wölfling, Mernyák, Frank, Benke, Tahaei, Zupkó, Mahó, & Schneider (2019) synthesized and tested different isomers of estra-1,3,5(10)-trien-17-ols for their antiproliferative activities against human cancer cell lines. Their study, detailed here, highlights the potential therapeutic applications of these compounds in oncology.
Propriétés
IUPAC Name |
2-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5,12,16-18,22-23H,2,4,6-10H2,1H3/t16-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIUKBNBJLRRKB-SWBPCFCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



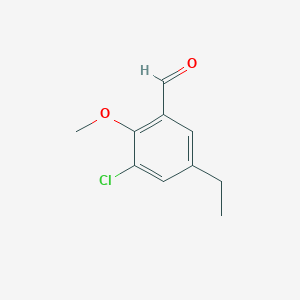
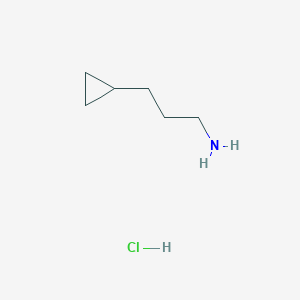
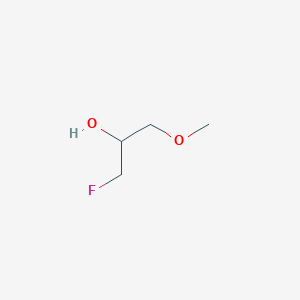
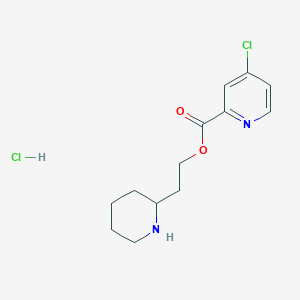
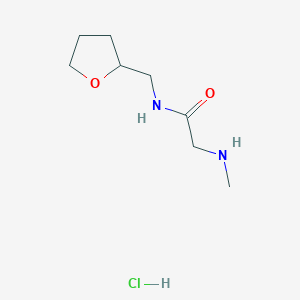
![2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride](/img/structure/B1452397.png)
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1452398.png)
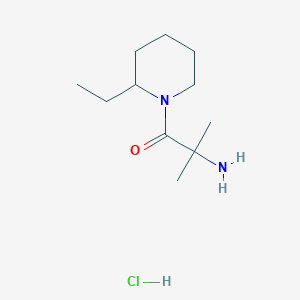
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)
